2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Description
Chemical Structure: 2-Chloro-N-(2,3,4-trifluorophenyl)acetamide (CAS: 243644-03-3) is a chloroacetamide derivative with the molecular formula C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol . It features a trifluorophenyl group substituted at the 2,3,4-positions, which imparts significant electron-withdrawing effects and influences its reactivity.
Applications: This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents. For example, derivatives of this compound demonstrated cytotoxic activity against Caco-2 cells (IC₅₀: 1.8 µM) in MTT assays . Its structural versatility allows for modifications at the acetamide and aryl positions to optimize biological activity.
Properties
IUPAC Name |
2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDVVHPGTUFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CCl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352837 | |
| Record name | 2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243644-03-3 | |
| Record name | 2-chloro-N-(2,3,4-trifluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3,4-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(2,3,4-trifluorophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Herbicidal Chloroacetamides
- Acetochlor (CAS: 34256-82-1):
- Structure : 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.
- Applications : Pre-emergent herbicide used in crop protection.
- Key Differences : The ethoxymethyl and ethyl-methylphenyl substituents enhance soil persistence but reduce selectivity compared to the trifluorophenyl group in the target compound. Metabolism studies in human liver microsomes reveal dechlorination and oxidation pathways, distinct from pharmaceutical derivatives .
Anticancer Derivatives
- 2-Chloro-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide: Structure: Incorporates a thiadiazole-pyridine hybrid scaffold. Applications: Exhibits cytotoxicity against HepG2, PANC-1, and Caco-2 cell lines.
Crystallographically Characterized Analogues
- 2-(4-Chlorophenyl)-N-(3,4-Difluorophenyl)Acetamide :
- Structure : Features 4-chlorophenyl and 3,4-difluorophenyl groups.
- Properties : Dihedral angle of 65.2° between aromatic rings influences crystal packing via N–H⋯O hydrogen bonds. The reduced fluorine substitution (vs. 2,3,4-trifluoro) lowers electron-withdrawing effects, altering solubility and reactivity .
Lipophilicity-Modified Derivatives
- 2-Chloro-N-[2-(Trifluoromethoxy)Phenyl]Acetamide (CAS: 656227-27-9):
Structural and Functional Analysis Table
Research Findings and Mechanistic Insights
- Electron-Withdrawing Effects : The 2,3,4-trifluorophenyl group in the target compound enhances electrophilicity at the chloroacetamide moiety, facilitating nucleophilic substitution reactions in drug synthesis . This contrasts with herbicidal chloroacetamides like acetochlor, where bulky substituents hinder reactivity but improve soil adhesion .
- Biological Activity : Derivatives of this compound show superior cytotoxicity compared to analogues with fewer fluorine atoms (e.g., 3,4-difluorophenyl derivatives), likely due to enhanced metabolic stability and target binding .
- Synthetic Challenges: The trifluorophenyl group’s steric hindrance can lead to unexpected byproducts, as seen in alkylation reactions with chrysin, where chromenyl phenoxyacetamide derivatives formed instead of the expected products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
